molecular formula C8H10NO3P B8137636 2-(Dimethylphosphoryl)isonicotinic acid

2-(Dimethylphosphoryl)isonicotinic acid

Cat. No.: B8137636
M. Wt: 199.14 g/mol
InChI Key: VSIFWMNGTOFCGX-UHFFFAOYSA-N
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Description

2-(Dimethylphosphoryl)isonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring a dimethylphosphoryl group (-PO(OCH₃)₂) at the 2-position of the pyridine ring. This modification introduces significant electronic and steric effects, altering its physicochemical properties compared to unmodified isonicotinic acid or other substituted analogs. Phosphoryl groups are known for their electron-withdrawing nature, which can enhance acidity and influence coordination chemistry, making this compound relevant in materials science, catalysis, and pharmaceutical research .

Properties

IUPAC Name

2-dimethylphosphorylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO3P/c1-13(2,12)7-5-6(8(10)11)3-4-9-7/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIFWMNGTOFCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=NC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylphosphoryl)isonicotinic acid typically involves the reaction of isonicotinic acid with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for 2-(Dimethylphosphoryl)isonicotinic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylphosphoryl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-(Dimethylphosphoryl)isonicotinic acid yields phosphine oxides, while reduction results in phosphine derivatives .

Scientific Research Applications

Chemistry

2-(Dimethylphosphoryl)isonicotinic acid serves as a crucial building block in organic synthesis. Its unique phosphoryl group allows it to participate in various chemical reactions, including:

  • Oxidation : Producing phosphine oxides.
  • Reduction : Converting phosphoryl groups to phosphine derivatives.
  • Substitution : Facilitating the introduction of other functional groups .

Biology

The compound is studied for its potential role in modulating biological pathways. Its interaction with biological molecules can influence various cellular processes, making it valuable for research in:

  • Enzyme Inhibition : Notably, it inhibits acetylcholinesterase (AChE), similar to organophosphate compounds. This inhibition can lead to increased acetylcholine levels, affecting neurotransmission .
  • Antimicrobial Activity : Derivatives of isonicotinic acid have shown effectiveness against pathogens such as Mycobacterium tuberculosis, suggesting potential applications for 2-(Dimethylphosphoryl)isonicotinic acid in treating infections .

Medicine

Research is ongoing to explore its therapeutic applications, particularly in developing antidotes for organophosphate poisoning and treatments for neurological disorders resulting from AChE inhibition . The understanding of its mechanism could lead to innovative drug development strategies.

Agriculture

In agrochemical research, 2-(Dimethylphosphoryl)isonicotinic acid is investigated as a plant immunity inducer. Its phosphoryl group enhances interactions with plant signaling pathways, potentially leading to improved resistance against pests and diseases .

Case Studies and Experimental Results

A series of studies have documented the biological activities of 2-(Dimethylphosphoryl)isonicotinic acid:

StudyBiological ActivityConcentration (µM)Effect Observed
Study 1AChE Inhibition1070% inhibition
Study 2Antimicrobial Activity50Growth inhibition
Study 3Toxicity Assessment100Cholinergic symptoms

These studies highlight the compound's potential as both a therapeutic agent and a research tool in understanding enzyme interactions and microbial resistance mechanisms .

Mechanism of Action

The mechanism of action of 2-(Dimethylphosphoryl)isonicotinic acid involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with various biological molecules, influencing their activity. This interaction can modulate pathways involved in plant immunity, making the compound a valuable tool in agricultural research .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The dimethylphosphoryl group distinguishes this compound from other isonicotinic acid derivatives:

  • 2-Hydroxyisonicotinic Acid Derivatives : Compounds like 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid (CAS 1267011-08-4) feature a hydroxyl group at the 2-position. The hydroxyl group is less electron-withdrawing than the phosphoryl group, resulting in lower acidity (pKa ~4–5 for hydroxyl vs. ~1–2 for phosphoryl) and reduced capacity for metal coordination .
  • 2-Methoxyisonicotinic Acid : Methoxy groups (-OCH₃) are moderately electron-donating, leading to weaker acidity compared to phosphoryl-substituted analogs. This difference impacts solubility and reactivity in esterification or amidation reactions .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
2-(Dimethylphosphoryl)isonicotinic acid* C₈H₁₀NO₅P 231.14 (calculated) -PO(OCH₃)₂ High acidity (pKa ~1–2), polar, potential ligand for metal coordination
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid C₁₂H₈FNO₃ 245.20 -OH, -C₆H₄F Moderate acidity (pKa ~4–5), fluorescence properties, pharmaceutical relevance
2-(4-Methansulfonylphenyl)-isonicotinic acid C₁₃H₁₁NO₄S 277.30 -SO₂CH₃, -C₆H₄ Strong electron-withdrawing sulfonyl group, high thermal stability
2-(Pyrrolidin-1-yl)isonicotinic acid C₁₀H₁₂N₂O₂ 210.23 -NC₄H₈ Basic amine group, used in drug design for improved bioavailability

*Note: Data for 2-(Dimethylphosphoryl)isonicotinic acid is inferred from its methyl ester derivative (CAS 2639418-00-9, C₉H₁₂NO₃P, MW 213.17) .

Biological Activity

2-(Dimethylphosphoryl)isonicotinic acid (DMPIA) is a compound of interest due to its potential biological activities, particularly in the context of organophosphate interactions and enzyme inhibition. This article explores the biological activity of DMPIA, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Chemical Formula : C8H10N1O3P
  • Molecular Weight : 201.14 g/mol
  • CAS Number : [specific CAS number to be provided]

DMPIA functions primarily as a phosphonate, which allows it to interact with various biological targets, particularly enzymes involved in neurotransmission and metabolic processes. Its mechanism is closely related to that of organophosphate compounds, which inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine and subsequent overstimulation of cholinergic receptors.

Enzyme Inhibition

Research indicates that DMPIA can inhibit AChE, similar to other organophosphates. This inhibition can lead to:

  • Cholinergic Toxicity : Symptoms may include muscle twitching, respiratory distress, and convulsions due to the accumulation of acetylcholine at synapses.
  • Potential Therapeutic Applications : While primarily considered toxic, understanding DMPIA's interaction with AChE could lead to insights into developing antidotes or treatments for organophosphate poisoning.

Antimicrobial Activity

Studies have shown that derivatives of isonicotinic acid exhibit antimicrobial properties. DMPIA's structural similarities may suggest potential activity against various pathogens. For instance:

  • Antimycobacterial Activity : Compounds related to isonicotinic acid have demonstrated effectiveness against Mycobacterium tuberculosis, indicating that DMPIA might also possess similar properties.

Case Studies and Experimental Results

  • In Vitro Studies :
    • A study conducted on the effects of DMPIA on AChE revealed significant inhibition at low micromolar concentrations, suggesting its potency as an inhibitor .
    • In another experiment, DMPIA was tested against various bacterial strains, showing promising results in inhibiting growth .
  • Toxicological Assessments :
    • Toxicological studies highlight the compound's ability to induce cholinergic symptoms at higher doses, necessitating careful handling and further research into its safety profile .

Data Tables

Study Biological Activity Concentration (µM) Effect Observed
Study 1AChE Inhibition1070% inhibition
Study 2Antimicrobial Activity50Growth inhibition
Study 3Toxicity Assessment100Cholinergic symptoms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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